(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Pyrrolidine Ring Introduction: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction.
Furan Ring Attachment: The furan ring is often attached via a condensation reaction with an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the triazole-pyrrolidine intermediate with the furan derivative under basic or acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in the treatment of various diseases, including infections and cancer.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring may bind to specific sites on proteins, altering their function and leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenyl)prop-2-en-1-one: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one lies in its combination of the triazole, pyrrolidine, and furan rings. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-9-19-12)16-7-5-11(10-16)17-8-6-14-15-17/h1-4,6,8-9,11H,5,7,10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRLVDOCMUBJIH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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